molecular formula C14H17NO8 B12076075 Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside

Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside

Cat. No.: B12076075
M. Wt: 327.29 g/mol
InChI Key: QDGVVAPLJLTAKK-UHFFFAOYSA-N
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Description

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is a pivotal compound in biomedical research. It is primarily used to explore the intricate interplay between specific pharmaceutical compounds and galactose metabolism-related afflictions. The compound has a molecular formula of C14H17NO8 and a molecular weight of 327.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside typically involves the reaction of methyl α-D-galactopyranoside with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the 4 and 6 positions of the galactopyranoside ring . The reaction conditions often include the use of a suitable solvent such as methanol or dichloromethane, and a catalyst like p-toluenesulfonic acid to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylene bridge can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Reduction: Reduction of the nitro group forms the corresponding amino compound.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is widely used in scientific research, including:

    Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.

    Biology: The compound is used to investigate the role of galactose metabolism in various biological processes.

    Medicine: It is employed in the development of pharmaceutical compounds targeting galactose metabolism-related diseases.

    Industry: The compound is used in the synthesis of various glycoside derivatives for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside involves its interaction with specific enzymes and receptors involved in galactose metabolism. The compound acts as a substrate or inhibitor for these enzymes, thereby modulating their activity and affecting the metabolic pathways . The molecular targets include enzymes like galactosidase and galactokinase, which play crucial roles in galactose metabolism .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl α-D-galactopyranoside: A similar compound used as a substrate for α-galactosidase activity assays.

    Methyl 4,6-O-(4-nitrobenzylidene)-α-D-galactopyranoside: Another derivative with similar structural features.

Uniqueness

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is unique due to its specific methylene bridge formation between the 4 and 6 positions of the galactopyranoside ring. This structural feature imparts distinct chemical and biological properties, making it a valuable tool in biomedical research.

Properties

Molecular Formula

C14H17NO8

Molecular Weight

327.29 g/mol

IUPAC Name

6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C14H17NO8/c1-20-14-11(17)10(16)12-9(22-14)6-21-13(23-12)7-2-4-8(5-3-7)15(18)19/h2-5,9-14,16-17H,6H2,1H3

InChI Key

QDGVVAPLJLTAKK-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O

Origin of Product

United States

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